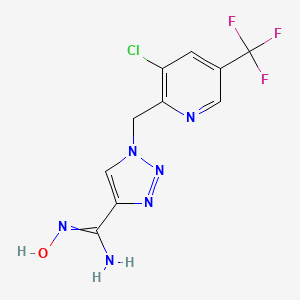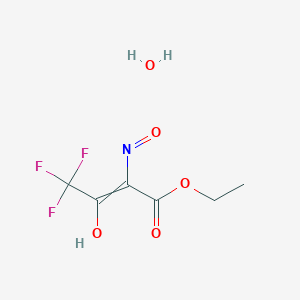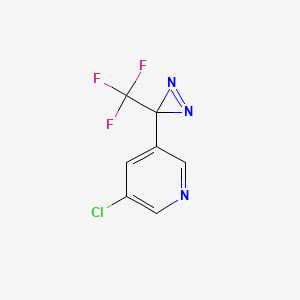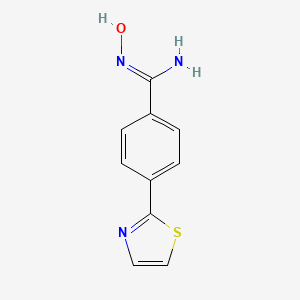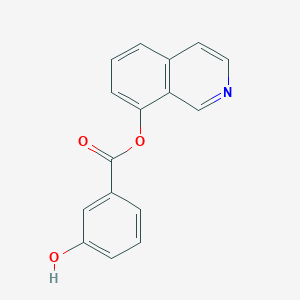
Isoquinolin-8-yl 3-hydroxybenzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alkaloid Synthesis and Biological Activities
Isoquinoline alkaloids, structurally similar to isoquinolin-8-yl 3-hydroxybenzoate, have been isolated from natural sources like Menispermum dauricum. These compounds, including 7-hydroxy-6-methoxy-1(2H)-isoquinolinone and others, demonstrate the diverse biological activities inherent to isoquinoline derivatives, showcasing their potential in pharmacological applications (Xiaoqi Zhang et al., 2004).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, which share a similar molecular scaffold with this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, demonstrate the potential of isoquinoline derivatives in industrial applications, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2019).
Antitumor Properties
Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for their antitumor properties. This research underlines the importance of isoquinoline derivatives in the development of new chemotherapeutic agents, with some compounds showing satisfactory activity against human tumor cell lines such as HepG2 and MCF-7 (M. Mahmoud et al., 2018).
Adenosine Receptor Antagonists
Research into thiazole and thiadiazole analogues, including those derived from isoquinoline structures, has led to the development of novel adenosine receptor antagonists. These compounds have shown micromolar affinities at adenosine receptors, indicating potential applications in the treatment of various cardiovascular and neurological disorders (J. V. van Muijlwijk-Koezen et al., 2001).
Orientations Futures
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, such as Isoquinolin-8-yl 3-hydroxybenzoate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the synthesis of this compound derivatives and their potential applications .
Analyse Biochimique
Biochemical Properties
Isoquinolin-8-yl 3-hydroxybenzoate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. For instance, this compound may inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in oxidative stress responses, DNA repair, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and promoting DNA repair . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and DNA repair . It interacts with enzymes and cofactors that play crucial roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s influence on these pathways can result in altered cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution of this compound can influence its activity and function within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in cellular processes .
Propriétés
IUPAC Name |
isoquinolin-8-yl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSLCTXCQUZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



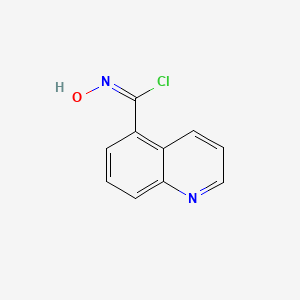
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)
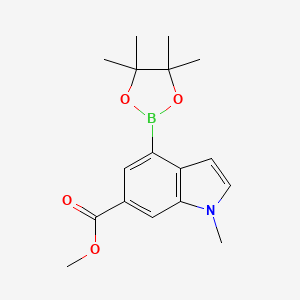


![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)
